

Application Notes: 2-(Trimethylsilyl)thiazole as a Formyl Anion Equivalent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trimethylsilyl)thiazole

Cat. No.: B1297445

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Introduction

In organic synthesis, a formyl anion equivalent is a reagent that effectively functions as a negatively charged formyl group (HCO^-), a synthon that is otherwise inaccessible. **2-(Trimethylsilyl)thiazole** (2-TST) has emerged as a stable and versatile formyl anion equivalent. The thiazole ring serves as a masked aldehyde, which, after reacting with an electrophile, can be unmasked in a multi-step sequence to reveal the formyl group.^[1] This methodology, often referred to as the Dondoni homologation, is particularly valuable for the one-carbon homologation of aldehydes, especially in carbohydrate and natural product synthesis.^{[2][3]}

The primary advantage of 2-TST lies in its ability to add to various electrophiles, such as aldehydes, ketones, and acyl chlorides, under mild conditions.^{[4][5]} The reaction proceeds via nucleophilic attack from the C2 position of the thiazole ring onto the electrophilic carbon, facilitated by the transfer of the trimethylsilyl group.

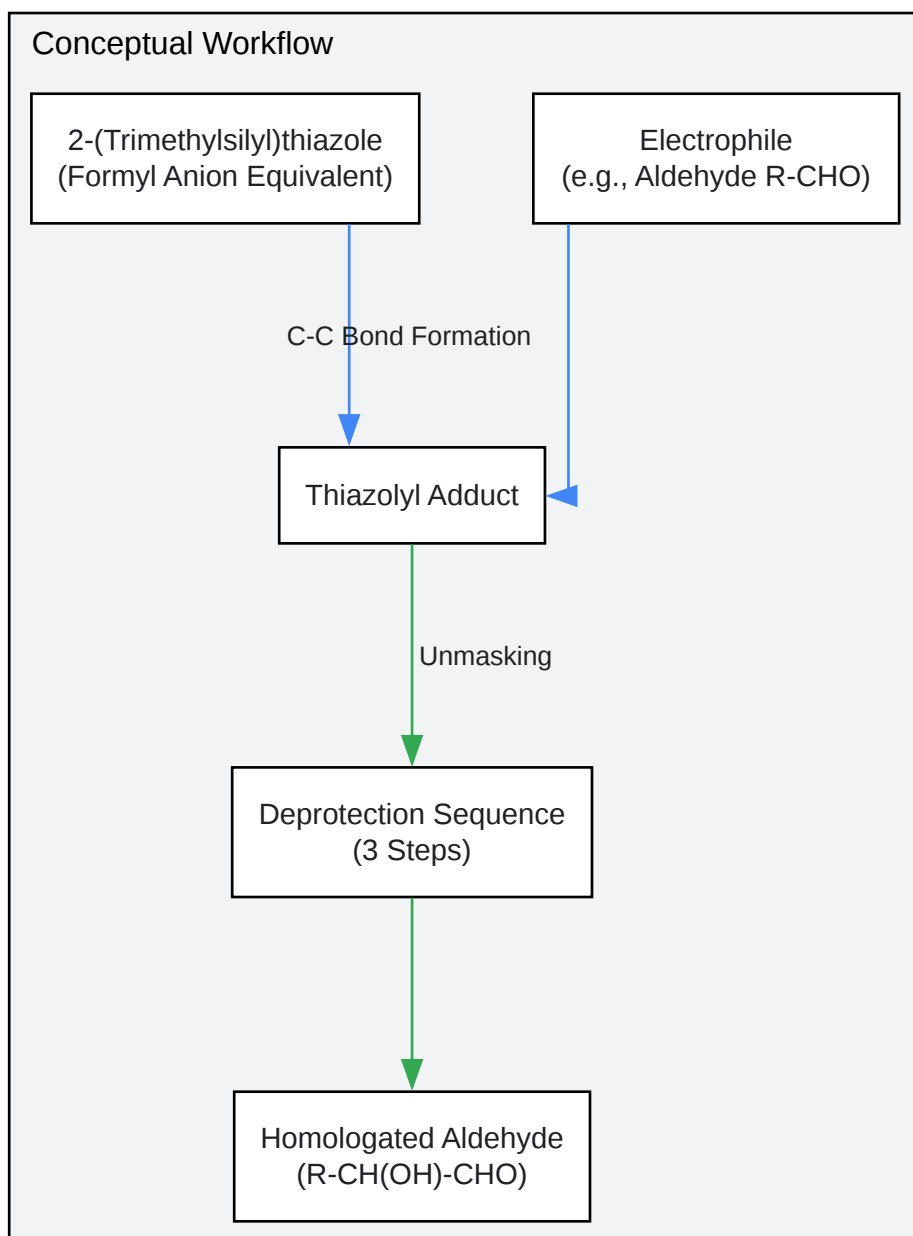
Principle of Reactivity

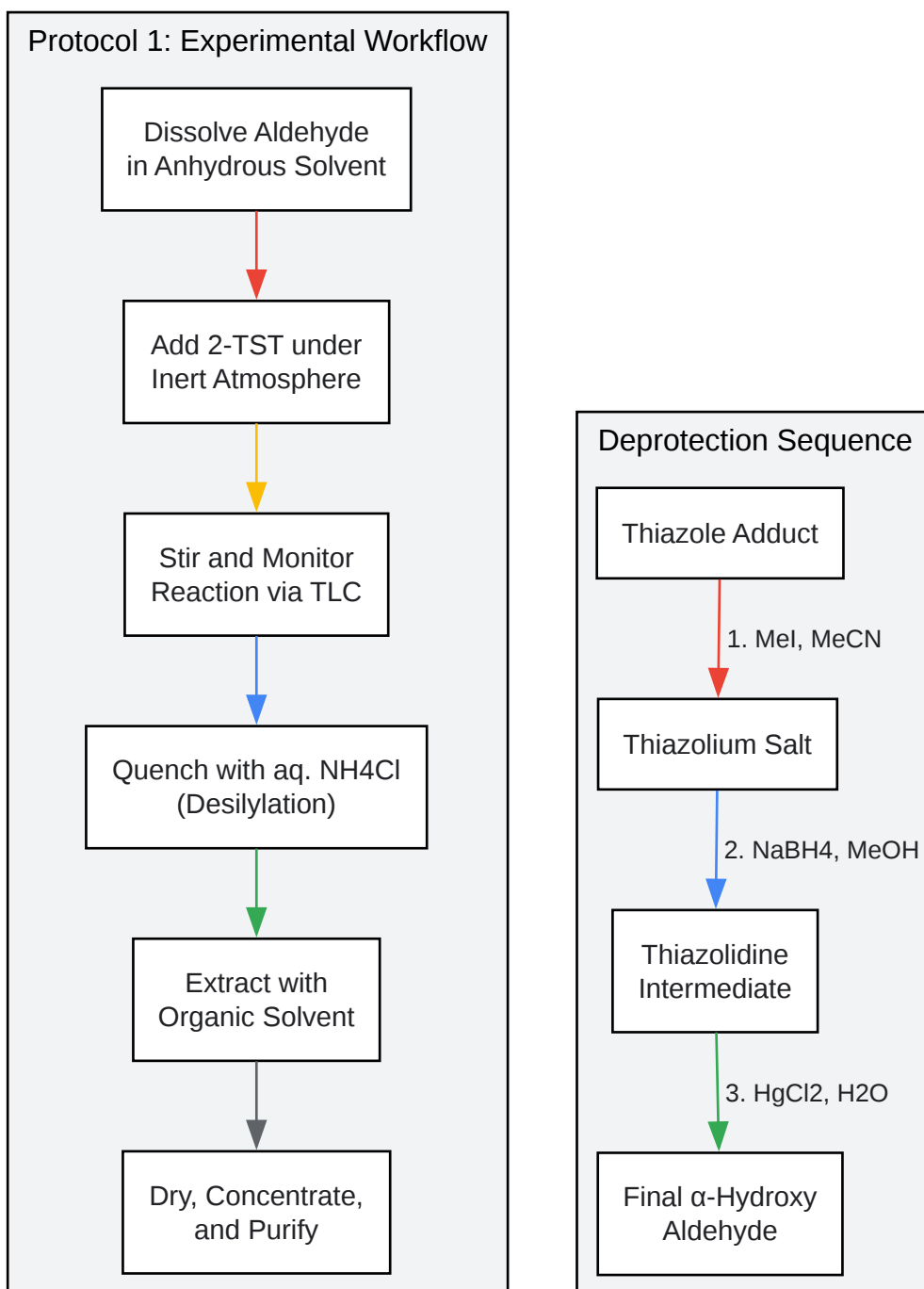
The utility of **2-(trimethylsilyl)thiazole** as a formyl anion equivalent is based on a two-stage process: a C-C bond-forming addition reaction followed by a deprotection (unmasking) sequence.

- **Addition Reaction:** 2-TST reacts with carbonyl compounds (aldehydes and ketones) without the need for a catalyst, often via a termolecular mechanism.^[3] The thiazole ring adds to the

carbonyl carbon, and the trimethylsilyl group is transferred to the carbonyl oxygen, forming a silyl ether adduct.

- Deprotection Sequence: The thiazole ring in the adduct is converted back to an aldehyde through a reliable three-step process:[\[1\]](#)
 - N-methylation: The thiazole nitrogen is quaternized using methyl iodide (MeI).
 - Reduction: The resulting thiazolium salt is reduced with a hydride source, typically sodium borohydride (NaBH_4), to form a thiazolidine intermediate.
 - Hydrolysis: The thiazolidine is hydrolyzed, often with an aqueous solution of mercury(II) chloride (HgCl_2), to release the final aldehyde product.





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- To cite this document: BenchChem. [Application Notes: 2-(Trimethylsilyl)thiazole as a Formyl Anion Equivalent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297445#using-2-trimethylsilyl-thiazole-as-a-formyl-anion-equivalent]

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